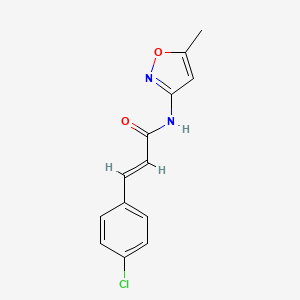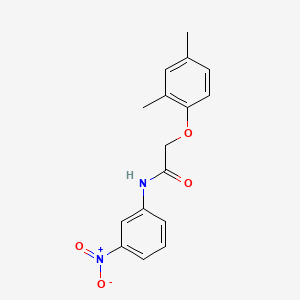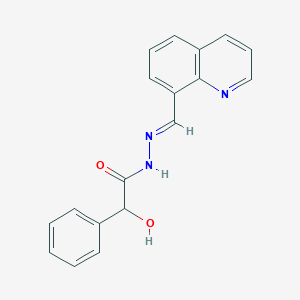
3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition may lead to various biochemical and physiological effects, such as the modulation of cellular signaling pathways and the regulation of gene expression.
Biochemical and physiological effects:
3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of certain signaling pathways. Additionally, it has been suggested that this compound may have potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments is its ability to modulate cellular signaling pathways and regulate gene expression. This makes it a valuable tool for researchers studying the mechanisms of various diseases and developing new treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide. One potential direction is to further investigate its mechanism of action and identify specific enzymes and signaling pathways that it targets. Additionally, researchers may explore its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, future studies may focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. The resulting oxime is then reacted with ethyl acetoacetate to form 4-chloro-3-(oxoethyl)-1,2-oxazolidin-5-one. This intermediate is then reacted with methylamine and acryloyl chloride to form the final product, 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and medicinal chemistry.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-8-12(16-18-9)15-13(17)7-4-10-2-5-11(14)6-3-10/h2-8H,1H3,(H,15,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYKOZGSITHEF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-thienyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5771063.png)
![2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5771064.png)
![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5771078.png)
![N~2~-methyl-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)

![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)

![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5771126.png)